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Compound of Interest

(S)-tert-Butyl 2-(pyrrolidin-2-
Compound Name:
yl)ethylcarbamate

cat. No.: B1387311

An In-Depth Technical Guide to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Abstract

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral bifunctional organic molecule of
significant interest in medicinal chemistry and pharmaceutical development. As a versatile
building block, it incorporates two key structural features: a stereochemically defined pyrrolidine
ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This combination
allows for selective chemical modifications at either the secondary amine of the pyrrolidine ring
or, following deprotection, the primary amine of the ethylcarbamate side chain. This guide
provides a comprehensive overview of its physicochemical properties, synthesis, analytical
characterization, and applications, serving as a critical resource for researchers and scientists
in drug discovery and process development.

Physicochemical and Structural Properties

The fundamental properties of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate define its
behavior in chemical reactions and analytical procedures. The molecule's structure is centered
around a pyrrolidine ring with a defined (S)-stereocenter at the C2 position, which is crucial for
its application in synthesizing stereospecific pharmaceuticals.

Key Properties
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A summary of the compound's essential data is presented below.

Property Value Reference
Molecular Formula C11H22N202 [11[2]
Molecular Weight 214.30 g/mol [1][2]
CAS Number 719999-55-0 [2]
Typically an oil or low-melting
Appearance _
solid
) Commercially available up to
Purity [2]
>95%
O=C(0OC(C)
SMILES [1]
(C)C)NCCCINCCcC1

Chemical Structure

The structure features a saturated five-membered pyrrolidine ring, which provides
conformational rigidity, and a flexible Boc-protected aminoethyl side chain. The Boc group is a
standard protecting group in organic synthesis, valued for its stability in a wide range of
reaction conditions and its facile removal under mild acidic conditions.

Caption: Chemical structure of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

Synthesis and Manufacturing Principles

The synthesis of this chiral building block requires a stereocontrolled approach to establish the
(S)-configuration at the C2 position of the pyrrolidine ring. A common and efficient strategy
begins with the naturally occurring and enantiopure amino acid, L-proline.

Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond formed with the pyrrolidine ring and the C-
N bond of the carbamate. This suggests a synthetic pathway involving the alkylation of a Boc-
protected diamine precursor with a suitable pyrrolidine electrophile or, more commonly, the
functionalization of a pre-formed pyrrolidine derivative.
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Common Synthetic Workflow

A representative synthesis involves a multi-step sequence starting from L-proline, which
inherently provides the desired (S)-stereochemistry.

o Reduction of Carboxylic Acid: The carboxylic acid of N-protected L-proline is reduced to the
corresponding primary alcohol. This is a critical step, often achieved using reagents like
borane complexes (e.g., BHs-THF) or lithium aluminum hydride (LAH). The choice of
protecting group for the proline nitrogen is crucial to prevent side reactions.

» Activation of the Hydroxyl Group: The resulting alcohol is converted into a better leaving

group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the

presence of a base. This activation prepares the molecule for nucleophilic substitution.

» Nucleophilic Substitution: The activated alcohol is displaced by a nucleophile, such as
cyanide or an azide, to introduce the second nitrogen atom or a precursor. For instance,

reaction with sodium cyanide introduces a nitrile group, which can be subsequently reduced.

e Reduction and Elaboration: The nitrile or azide is reduced to a primary amine.

» Boc Protection: The newly formed primary amine is selectively protected with di-tert-butyl
dicarbonate (Bocz0) to yield the final product. The selectivity is achieved by controlling

stoichiometry and reaction conditions, as the pyrrolidine nitrogen is a less reactive secondary

amine.[3]

Caption: Generalized synthetic workflow from L-proline.

Applications in Drug Development and Medicinal
Chemistry

The utility of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate stems from its identity as a
chiral synthon. The pyrrolidine moiety is a privileged scaffold found in numerous biologically
active compounds and approved drugs.

Role as a Chiral Building Block
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» Scaffold for SAR Studies: The molecule provides a rigid chiral core. The secondary amine of
the pyrrolidine ring serves as a key handle for chemical modification, allowing chemists to
systematically explore the structure-activity relationship (SAR) of a lead compound by
introducing diverse substituents.

« Introduction of Basic Center: The pyrrolidine nitrogen is basic and is often protonated at
physiological pH. This feature is frequently exploited to enhance aqueous solubility or to form
a key salt bridge interaction with a biological target like a receptor or enzyme active site.

o Controlled Elaboration: The Boc-protected amine allows for chemistry to be directed
specifically to the pyrrolidine nitrogen. Following this, the Boc group can be cleanly removed
with acid (e.g., TFA or HCI in dioxane) to reveal the primary amine, which can then be further
functionalized through acylation, alkylation, or reductive amination. This orthogonal
protection strategy is fundamental to complex molecule synthesis.

Examples in Pharmaceutical Research

Derivatives of the pyrrolidine scaffold are integral to drugs across various therapeutic areas,
including antivirals, oncology, and central nervous system (CNS) disorders. While specific
examples for this exact building block are often proprietary, analogous structures are widely
published in patent literature and scientific journals for the synthesis of:

o Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.
e C-C chemokine receptor type 5 (CCR5) antagonists for HIV therapy.

» Prolyl oligopeptidase (POP) inhibitors for neurological disorders.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (S)-tert-Butyl 2-(pyrrolidin-2-
yl)ethylcarbamate is paramount for its use in GMP (Good Manufacturing Practice)
environments. A combination of spectroscopic and chromatographic techniques provides a self-
validating system for quality control.

Caption: Logical workflow for analytical quality control.
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Protocol 1: NMR Spectroscopy for Structural
Confirmation

¢ Objective: To confirm the chemical structure and rule out major impurities.
o Methodology:

o Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated
solvent (e.g., CDCIs or D20 with pH adjustment).

o Acquire a *H NMR spectrum. Key expected signals include:
» Alarge singlet around 1.4 ppm corresponding to the 9 protons of the tert-butyl group.

= A complex multiplet pattern between 1.5-3.5 ppm for the protons on the pyrrolidine ring
and the ethyl side chain.

= A broad singlet corresponding to the N-H proton of the carbamate.

o Acquire a 133C NMR spectrum. Expected signals include:

A signal around 28 ppm for the three methyl carbons of the Boc group.

A signal around 79 ppm for the quaternary carbon of the Boc group.

A signal around 156 ppm for the carbonyl carbon of the carbamate.

Several signals in the aliphatic region (25-60 ppm) for the pyrrolidine and ethyl carbons.

Protocol 2: HPLC-MS for Purity and Identity Verification

o Objective: To determine the purity of the compound by area percentage and confirm its
molecular weight.

o Methodology:

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~50 pg/mL with
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the mobile phase.

o Chromatographic Conditions:

Parameter

Column

Condition

C18 Reverse-Phase, 2.1 x
50 mm, 1.8 pym

Rationale

Standard for separating
small, moderately polar
organic molecules.

Mobile Phase A

0.1% Formic Acid in Water

Provides protons for good
ionization in positive mode
ESI-MS.

Mobile Phase B

0.1% Formic Acid in

Acetonitrile

Organic eluent for reverse-

phase chromatography.

5% B to 95% B over 5

A standard screening

Gradient ) gradient to elute compounds
minutes . .
of varying polarity.
] Appropriate fora 2.1 mm ID

Flow Rate 0.4 mL/min

column.

Ensures reproducible
Column Temp. 40 °C

retention times.

| Injection Vol. | 2 uL | |

o Mass Spectrometry Conditions:

= |onization Mode: Electrospray lonization, Positive (ESI+)

» Expected lon: The primary ion observed will be the protonated molecule [M+H]* at m/z

215.2.

o Data Analysis: Integrate the peak corresponding to the product in the UV chromatogram to

calculate purity. Confirm that the mass spectrum associated with this peak shows the

expected m/z value.
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Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of the

compound.

o Storage: The compound should be stored in a tightly sealed container in a cool, dry place,
often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from
moisture or air. For long-term storage, refrigeration is recommended.

o Safety: While specific toxicity data is limited, standard laboratory precautions should be
taken.

o Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat.

o Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1]

o Handle in a well-ventilated area or a chemical fume hood.

Conclusion

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a high-value chiral building block with
significant applications in modern drug discovery. Its defined stereochemistry, coupled with an
orthogonal protecting group strategy, provides a reliable and versatile platform for the synthesis
of complex and stereospecific pharmaceutical targets. The robust analytical methods detailed
herein ensure its quality and suitability for use in demanding synthetic campaigns. This guide
serves as a foundational technical resource for scientists leveraging this important molecule in
their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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